molecular formula C8H13N3 B1590589 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-41-2

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B1590589
CAS RN: 92406-41-2
M. Wt: 151.21 g/mol
InChI Key: JFBWXYNOWMHUAD-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H13N3 . It is used as a reagent in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine consists of a pyrazole ring bound to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C8H13N3/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 .

Scientific Research Applications

Heterocyclic Dyes Synthesis

One study discusses the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives. These compounds were synthesized through a series of reactions involving heterocyclic amines, which could be related to the chemical behavior of 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine. The dyes showed solvatochromic behavior and varied absorption maxima influenced by substituent, acid, and base effects, indicating potential applications in materials science and sensing technologies (Karcı, F., & Karcı, F., 2008).

Pharmaceutical Chemistry

Another application area is in pharmaceutical chemistry, where pyrazole derivatives are synthesized for various biological activities. For instance, the creation of functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole has been reported. These derivatives were investigated for their potential pharmaceutical interest, showcasing the role of pyrazole compounds in developing new therapeutic agents (El‐Mekabaty, A., Mesbah, A., & Fadda, A., 2017).

Synthetic Methodologies

The compound's relevance is also evident in synthetic chemistry, where it contributes to developing new synthetic methodologies. For example, a four-component bicyclization approach to creating skeletally diverse pyrazolo[3,4-b]pyridine derivatives has been described, highlighting a flexible and practical approach to synthesizing multicyclic compounds. This research underscores the compound's utility in expanding the toolbox for constructing complex molecular architectures (Tu, X.-J., et al., 2014).

properties

IUPAC Name

5-cyclobutyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWXYNOWMHUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536892
Record name 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine

CAS RN

92406-41-2
Record name 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This is synthesized in an analogous manner to 5-ethyl-2-methyl-2H-pyrazol-3-ylamine except using 3-cyclobutyl-3-oxopropionitrile instead of 3-oxo-pentanenitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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